1-[(2-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and a chlorophenyl group. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylsulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Properties
Molecular Formula |
C19H21ClN2O3S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-9-5-4-6-16(18)14-26(24,25)22-12-10-15(11-13-22)19(23)21-17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,21,23) |
InChI Key |
NBSLSRMOVJTVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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